molecular formula C20H21N3O4S2 B2536996 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 899735-05-8

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Cat. No. B2536996
CAS RN: 899735-05-8
M. Wt: 431.53
InChI Key: WRDRATGSQAWFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H21N3O4S2 and its molecular weight is 431.53. The purity is usually 95%.
BenchChem offers high-quality 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Furan Derivatives in Medicinal Chemistry

Furan derivatives, characterized by a five-membered aromatic ring containing four carbon atoms and one oxygen atom, play a significant role in drug design and development. They serve as structural units in bioactive molecules due to their importance in medicinal chemistry. For instance, furan-2-yl substituents have been highlighted in the design of nucleobases, nucleosides, and their analogues, demonstrating activities such as antiviral, antitumor, and antimycobacterial actions. This emphasizes the utility of furan derivatives in synthesizing compounds with optimized therapeutic effects (Ostrowski, 2022).

Benzothiazole Compounds and CNS Drugs

Benzothiazole and its derivatives are recognized for their broad spectrum of biological activities, including potential applications in central nervous system (CNS) drug development. The structural motif of benzothiazoles has been investigated for its potential in creating more potent drugs targeting the CNS. The synthesis and modification of these compounds aim at enhancing their ability to penetrate the CNS, offering therapeutic options for neurological disorders. This research direction underscores the continuous need for novel compounds capable of addressing the complexities of CNS diseases (Saganuwan, 2020).

Applications in Environmental Chemistry

Additionally, compounds containing furan and benzothiazole groups have been studied for their environmental impact, specifically in the context of persistent organic pollutants (POPs). Research into the fate, behavior, and treatment of compounds related to furans and benzothiazoles in aquatic environments and waste management practices highlights the environmental relevance of these chemical groups. This includes studies on their biodegradability, potential as water pollutants, and strategies for mitigating their environmental presence, indicating a cross-disciplinary interest that spans from medicinal applications to environmental safety (Haman et al., 2015).

properties

IUPAC Name

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-23(13-15-5-4-12-27-15)29(25,26)16-10-8-14(9-11-16)19(24)22-20-21-17-6-2-3-7-18(17)28-20/h4-5,8-12H,2-3,6-7,13H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDRATGSQAWFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

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